![molecular formula C7H7BO3 B1393284 Benzo[c][1,2]oxaborol-1,6(3H)-diol CAS No. 1196473-37-6](/img/structure/B1393284.png)
Benzo[c][1,2]oxaborol-1,6(3H)-diol
Descripción general
Descripción
Benzo[c][1,2]oxaborole-1,6(3H)-diol is a useful research compound. Its molecular formula is C7H7BO3 and its molecular weight is 149.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[c][1,2]oxaborole-1,6(3H)-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2]oxaborole-1,6(3H)-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Los benzo[c][1,2]oxaboroles se han utilizado como fragmentos activos para la transformación sintética de la claritromicina . La claritromicina es activa contra las infecciones Gram-positivas, y los derivados de 1-hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol son efectivos para los microbios Gram-negativos . Se compararon las actividades antimicrobianas de estos benzoxaboroles unidos a la claritromicina en la posición 9 o 4″ .
Aplicaciones anticancerígenas
Los benzo[c][1,2]oxaboroles se han utilizado en el desarrollo de posibles agentes terapéuticos que se dirigen a la hipoxia tumoral . Se diseñó y sintetizó una nueva serie de benzo[c][1,2,5]oxadiazoles y benzo[c][1,2,5]tiadiazoles basados en boro como agentes anticancerígenos .
Inhibidores de la hipoxia
Los benzo[c][1,2,5]oxadiazoles y benzo[c][1,2,5]tiadiazoles basados en boro también se desarrollaron como posibles inhibidores de la hipoxia . La hipoxia es una condición que promueve la metástasis del cáncer al promover la angiogénesis, la división de las células cancerosas y la supervivencia celular .
Mecanismo De Acción
Target of Action
Benzo[c][1,2]oxaborole-1,6(3H)-diol primarily targets bacterial RNA . It is a ligand of bacterial RNA and has shown effectiveness against both Gram-positive and Gram-negative microbes .
Mode of Action
The compound interacts with its target, bacterial RNA, through the formation of a complex . Specifically, it binds to the catalytic domain of PDE4B2, a phosphodiesterase enzyme, where its oxaborole moiety chelates with the catalytic bimetallic center . This interaction extends into the adenine pocket during the process of substrate hydrolysis .
Biochemical Pathways
The compound’s interaction with bacterial RNA affects the protein synthesis process . By inhibiting the leucyl-tRNA synthetase in Mycobacterium tuberculosis, it reduces protein synthesis . This leads to a decrease in the production of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .
Pharmacokinetics
The compound’s ability to penetrate the skin and inhibit the transcription of certain interleukins suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a decrease in the production of various cytokines, which are involved in immune responses and inflammation . This can lead to a reduction in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .
Action Environment
The environment can influence the action, efficacy, and stability of Benzo[c][1,2]oxaborole-1,6(3H)-diol. For instance, the compound’s ability to penetrate the skin suggests that it may be more effective in topical applications . .
Análisis Bioquímico
Biochemical Properties
Benzo[c][1,2]oxaborole-1,6(3H)-diol plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with leucyl-tRNA synthetase, an enzyme essential for protein synthesis. The compound inhibits this enzyme, thereby disrupting the synthesis of leucine-rich proteins in mycobacteria . Additionally, Benzo[c][1,2]oxaborole-1,6(3H)-diol has been found to interact with sterol-containing cytoplasmic membranes, leading to the disruption of membrane integrity in fungal cells .
Cellular Effects
The effects of Benzo[c][1,2]oxaborole-1,6(3H)-diol on various types of cells and cellular processes are profound. In mycobacteria, the compound inhibits protein synthesis, leading to cell death. In fungal cells, it disrupts membrane integrity, causing cell lysis . Furthermore, Benzo[c][1,2]oxaborole-1,6(3H)-diol has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
At the molecular level, Benzo[c][1,2]oxaborole-1,6(3H)-diol exerts its effects through several mechanisms. It binds to the active site of leucyl-tRNA synthetase, inhibiting its activity and preventing the incorporation of leucine into proteins . Additionally, the compound interacts with sterol molecules in fungal cell membranes, disrupting their structure and function . These interactions lead to enzyme inhibition, changes in gene expression, and ultimately, cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[c][1,2]oxaborole-1,6(3H)-diol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that Benzo[c][1,2]oxaborole-1,6(3H)-diol can have lasting effects on cellular function, including sustained inhibition of protein synthesis and disruption of membrane integrity .
Dosage Effects in Animal Models
The effects of Benzo[c][1,2]oxaborole-1,6(3H)-diol vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . Threshold effects have been noted, with a clear distinction between therapeutic and toxic doses.
Metabolic Pathways
Benzo[c][1,2]oxaborole-1,6(3H)-diol is involved in several metabolic pathways. It interacts with enzymes such as leucyl-tRNA synthetase and sterol biosynthesis enzymes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s impact on metabolic pathways is a key aspect of its biochemical activity.
Transport and Distribution
Within cells and tissues, Benzo[c][1,2]oxaborole-1,6(3H)-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of Benzo[c][1,2]oxaborole-1,6(3H)-diol within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of Benzo[c][1,2]oxaborole-1,6(3H)-diol is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its therapeutic potential.
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHWLMUVDGIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680617 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196473-37-6 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1-benzoxaborole-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
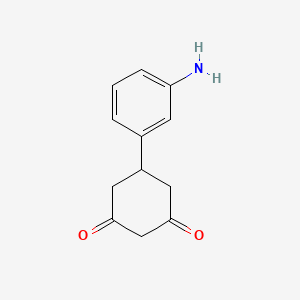
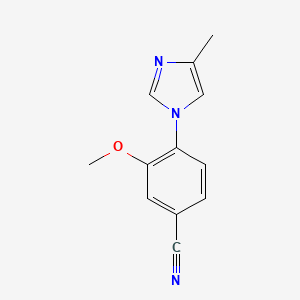
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)

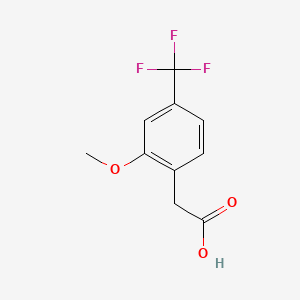
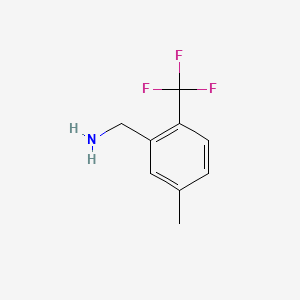

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
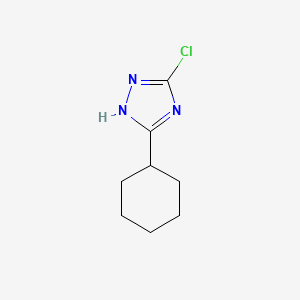
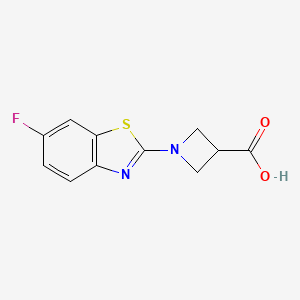
![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
